Bis(4-methylphenyl) pyridin-2-ylphosphoramidate
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Overview
Description
Bis(4-methylphenyl) pyridin-2-ylphosphoramidate is an organophosphorus compound that features a pyridine ring and two 4-methylphenyl groups attached to a phosphoramidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylphenyl) pyridin-2-ylphosphoramidate typically involves the reaction of pyridin-2-ylphosphoramidic dichloride with 4-methylphenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidic dichloride. The general reaction scheme is as follows:
Pyridin-2-ylphosphoramidic dichloride+24-methylphenol→Bis(4-methylphenyl) pyridin-2-ylphosphoramidate+2HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylphenyl) pyridin-2-ylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to a phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Bis(4-methylphenyl) pyridin-2-ylphosphoramidate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of bis(4-methylphenyl) pyridin-2-ylphosphoramidate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This binding can influence the reactivity and stability of the metal center, thereby affecting the overall catalytic activity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-methylphenyl) phosphoramidate: Lacks the pyridine ring, making it less versatile in coordination chemistry.
Pyridin-2-ylphosphoramidate: Lacks the 4-methylphenyl groups, resulting in different steric and electronic properties.
Bis(4-methylphenyl) pyridine: Lacks the phosphoramidate group, limiting its reactivity in certain chemical reactions.
Uniqueness
Bis(4-methylphenyl) pyridin-2-ylphosphoramidate is unique due to the presence of both the pyridine ring and the phosphoramidate group, which confer distinct steric and electronic properties. This combination makes it a valuable compound in various fields of research, offering versatility in its applications and reactivity.
Properties
CAS No. |
3143-77-9 |
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Molecular Formula |
C19H19N2O3P |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-bis(4-methylphenoxy)phosphorylpyridin-2-amine |
InChI |
InChI=1S/C19H19N2O3P/c1-15-6-10-17(11-7-15)23-25(22,21-19-5-3-4-14-20-19)24-18-12-8-16(2)9-13-18/h3-14H,1-2H3,(H,20,21,22) |
InChI Key |
YGWSCKOJKGLVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(NC2=CC=CC=N2)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
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